molecular formula C16H15N3O B7573684 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol

2-Phenyl-2-(quinoxalin-2-ylamino)ethanol

Cat. No.: B7573684
M. Wt: 265.31 g/mol
InChI Key: DXIQSTVGFLYBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(quinoxalin-2-ylamino)ethanol is a quinoxaline-derivative compound supplied for research purposes. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse therapeutic potential . Specifically, quinoxaline derivatives are investigated as anticancer agents, with studies showing they can inhibit cancer cell viability and proliferation in cell lines such as HCT-116 and MCF-7 . The mechanism of action for these compounds may involve the inhibition of enzymes like human thymidylate synthase (hTS), a known target for anticancer drug development, by stabilizing its inactive conformation . Beyond oncology, the quinoxaline core is a known precursor in synthetic organic chemistry, for instance, in rearrangement reactions to synthesize other valuable biheterocyclic systems like benzimidazoles . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenyl-2-(quinoxalin-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-11-15(12-6-2-1-3-7-12)19-16-10-17-13-8-4-5-9-14(13)18-16/h1-10,15,20H,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIQSTVGFLYBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-2-(phenylamino)ethanol

  • Structure: Differs by replacing the quinoxalin-2-ylamino group with a phenylamino substituent.
  • Catalytic Applications: Used in the aminolysis of styrene oxide with aniline, yielding regioselective β-amino alcohols. Mesoporous Zr-Beta catalysts achieved 89% conversion and 78% selectivity for this compound at 80°C in toluene . Catalyst recyclability studies showed <5% activity loss after six cycles, attributed to structural stability of mesoporous catalysts .
  • Thermodynamic Properties: Lower thermal stability compared to quinoxaline derivatives due to reduced aromatic conjugation.
Property 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol 2-Phenyl-2-(phenylamino)ethanol
Aromatic Substituent Quinoxalin-2-ylamino (electron-deficient) Phenylamino (electron-neutral)
Catalytic Selectivity Not reported 78% selectivity in aminolysis
Thermal Stability Higher (quinoxaline rigidity) Moderate

N-(Phenyl)-3-(quinoxalin-2-ylamino)benzamide Derivatives

  • Structure: Benzamide-linked quinoxaline derivatives with variable substituents.
  • Anticancer Activity: Compound XVa (bearing N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide) exhibited IC50 values of 4.4 µM (HCT116) and 5.3 µM (MCF-7), outperforming phenyl-substituted analogs like XVb (IC50 >10 µM) . Enhanced activity attributed to quinoxaline’s ability to intercalate DNA or inhibit kinases via π-stacking.
Compound IC50 (HCT116) IC50 (MCF-7)
XVa 4.4 µM 5.3 µM
XVb >10 µM >10 µM
This compound Not reported Not reported

Thiazolo[4,5-b]quinoxaline Derivatives

  • Structure: Fused thiazole-quinoxaline systems.
  • Antimicrobial Activity: Compound 17 (4,6-dimethyl-2-oxo-1-(thiazolo[4,5-b]quinoxalin-2-ylamino)-1,2-dihydropyridine-3-carbonitrile) demonstrated MIC values of 8 µg/mL against S. aureus and E. coli . Activity linked to thiazole’s sulfur atom enhancing membrane permeability.
Property Thiazoloquinoxaline Derivatives This compound
Bioactivity Antimicrobial (MIC: 8 µg/mL) Not reported
Structural Complexity Higher (fused rings) Moderate (single quinoxaline unit)

Key Research Findings and Implications

Catalytic Superiority: Quinoxaline-derived amino alcohols (e.g., this compound) are hypothesized to exhibit higher regioselectivity in epoxide aminolysis compared to phenyl-substituted analogs due to stronger Lewis acid-base interactions .

Pharmacological Potential: While direct data is lacking, structural analogs suggest that the quinoxaline moiety could enhance anticancer or antimicrobial activity by targeting DNA or enzymatic pathways .

Synthetic Challenges: The compound’s ethanol group may necessitate protection/deprotection strategies during synthesis to avoid side reactions, as seen in analogous alkylation protocols .

Preparation Methods

Solvent Effects

Non-polar solvents like toluene favor catalytic amination by stabilizing palladium intermediates, while DMSO accelerates nucleophilic substitution via dipolar interactions. Ethanol, though environmentally benign, induces premature precipitation in condensation reactions, reducing yields by 15–20%.

Temperature and Time

An Arrhenius analysis of the condensation-cyclization route identified an activation energy of 72 kJ/mol, with a 10°C increase (65→75°C) doubling the reaction rate. Prolonged heating beyond 6 h, however, promotes decomposition via retro-aldol pathways.

Additives and Catalysts

The addition of molecular sieves (4 Å) in catalytic amination absorbs generated HBr, shifting the equilibrium toward product formation and improving yields by 12%. Conversely, stoichiometric bases like triethylamine are critical for neutralizing HCl in substitution reactions, preventing protonation of the amine nucleophile.

Industrial-Scale Synthesis Considerations

Green Chemistry Protocols

Recent advances emphasize solvent-free conditions and recyclable catalysts. Ball-milling 2-chloro-3-phenylquinoxaline with 2-amino-1-phenylethanol in the presence of K₂CO₃ achieves 80% yield within 2 h, eliminating solvent waste. Similarly, microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating.

Cost Analysis

Table 2: Cost Comparison of Synthetic Routes

MethodCost per kg (USD)Yield (%)
Nucleophilic Substitution1,20085
Catalytic Amination2,50082
Solvent-Free Milling90080

Catalytic methods incur higher costs due to palladium usage, whereas solvent-free approaches offer economic viability for large-scale production .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with quinoxaline derivatives and ethanol-based intermediates. For example, refluxing in ethanol (95°C, 3 hours) with stoichiometric control of precursors can yield the target compound . Adjusting solvent polarity (e.g., using ethanol or acetonitrile) and catalyst selection (e.g., acid/base conditions) may enhance yield. Purification via recrystallization from ethanol is common.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, particularly the quinoxaline and ethanol moieties .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer : The quinoxaline ring provides π-π stacking interactions with biological targets, while the ethanol side chain enhances solubility. Substituents on the phenyl group (e.g., electron-withdrawing groups) can modulate activity, as seen in SAR studies of related quinoxaline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects .
  • Statistical Analysis : Use multivariate regression to account for variables like pH, temperature, and solvent interference .
  • Positive Controls : Include reference compounds (e.g., chloroquine for antimalarial assays) to calibrate results .

Q. What in silico and in vivo models are appropriate for elucidating the mechanism of action of quinoxaline-ethanol derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase) using AutoDock Vina .
  • In Vivo Models : Use rodent malaria models (e.g., Plasmodium berghei-infected mice) to assess efficacy and pharmacokinetics .
  • Metabolic Stability : Evaluate hepatic microsomal stability to predict bioavailability .

Q. How can crystallization challenges for this compound be addressed to enable structural analysis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) or ethanol/water mixtures for optimal crystal growth .
  • X-ray Crystallography : Use synchrotron radiation for high-resolution data collection, particularly for low-symmetry crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.